3-(2-Methoxyphenyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10OS |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H10OS/c1-12-11-5-3-2-4-10(11)9-6-7-13-8-9/h2-8H,1H3 |
InChI Key |
LVTAKRDRGOBXSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 2 Methoxyphenyl Thiophene
Established Synthetic Pathways for Substituted Thiophenes
The creation of substituted thiophenes, such as 3-(2-Methoxyphenyl)thiophene, often relies on a toolbox of robust and versatile chemical reactions. These methods can be broadly categorized into cross-coupling approaches, direct arylation, and cyclization reactions.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Stille)
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds, and they are extensively used in the synthesis of aryl-substituted thiophenes.
The Suzuki-Miyaura coupling is a particularly powerful and widely used method. rasayanjournal.co.inyoutube.com This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comnih.gov For the synthesis of this compound, this would involve the reaction of a 3-halothiophene (e.g., 3-bromothiophene (B43185) or 3-iodothiophene) with 2-methoxyphenylboronic acid. The catalyst system often consists of a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a phosphine (B1218219) ligand. rasayanjournal.co.inacs.org The choice of base, solvent, and reaction temperature is crucial for optimizing the reaction yield and minimizing side products. nih.gov For instance, a study reported the synthesis of This compound-2-carbaldehyde (B15503809) via a Suzuki reaction between 3-bromothiophene-2-carbaldehyde and 2-methoxyphenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst. rasayanjournal.co.in
The Stille coupling offers another effective route, utilizing an organotin reagent as the coupling partner for an organic halide. researchgate.net In the context of synthesizing this compound, this would typically involve the reaction of a 3-halothiophene with (2-methoxyphenyl)tributylstannane. While effective, the toxicity of organotin compounds is a significant drawback of this method. researchgate.net The mechanism of the Stille reaction also proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, similar to the Suzuki coupling. nih.gov
| Reaction | Arylating Agent | Thiophene (B33073) Substrate | Catalyst System (Typical) | Key Features |
| Suzuki-Miyaura Coupling | 2-Methoxyphenylboronic acid | 3-Halothiophene (Br, I) | Pd(OAc)₂, Pd(PPh₃)₄, Phosphine Ligand, Base | Mild reaction conditions, high functional group tolerance, commercially available reagents. rasayanjournal.co.inyoutube.comnih.gov |
| Stille Coupling | (2-Methoxyphenyl)tributylstannane | 3-Halothiophene (Br, I) | Pd Catalyst | Effective for complex couplings, but limited by the toxicity of organotin reagents. researchgate.net |
Direct Arylation and Heteroarylation Methodologies
Direct arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions. beilstein-journals.orgcore.ac.uk This approach involves the direct formation of a carbon-carbon bond between a C-H bond of the thiophene ring and an aryl halide, thereby avoiding the pre-functionalization of the thiophene substrate. beilstein-journals.org
For the synthesis of this compound, this would entail the direct coupling of thiophene with a 2-methoxyphenyl halide. However, controlling the regioselectivity of the arylation on the thiophene ring can be a significant challenge. The C2 and C5 positions of thiophene are generally more reactive towards electrophilic substitution and direct arylation than the C3 and C4 positions. beilstein-journals.org To achieve selective C3-arylation, strategies such as using blocking groups at the C2 and C5 positions or employing specifically designed catalytic systems may be necessary. beilstein-journals.org Recent advancements have focused on developing palladium catalysts that can selectively activate the C-H bond at the less reactive positions of the thiophene ring. beilstein-journals.org
Cyclization Reactions for Thiophene Ring Formation
The construction of the thiophene ring itself is a fundamental strategy for accessing substituted thiophenes. Various cyclization reactions can be employed, often starting from acyclic precursors that already contain the desired substituents.
One classical method is the Gewald reaction , which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a 2-aminothiophene derivative. semanticscholar.org While not a direct route to this compound, it provides a pathway to highly functionalized thiophenes that can be further modified. For instance, 2-amino-5-(substituted)thiophene-3-carbonitriles can be synthesized using this method. semanticscholar.org
Another approach involves the cyclization of functionalized alkynes. mdpi.com For example, the reaction of 1-mercapto-3-yn-2-ols can lead to the formation of substituted thiophenes through metal-catalyzed heterocyclization. mdpi.com The specific substitution pattern of the final thiophene product is determined by the substituents on the starting alkyne.
Advanced Synthetic Routes for this compound
Modern synthetic chemistry strives for greater efficiency, selectivity, and sustainability. These principles are reflected in the development of advanced routes for the synthesis of complex molecules like this compound.
Chemo- and Regioselective Synthesis
Achieving high chemo- and regioselectivity is a primary goal in the synthesis of specifically substituted compounds. In the context of this compound, this means selectively forming the bond at the C3 position of the thiophene ring without reacting with other potentially reactive sites on the molecule.
As mentioned earlier, direct arylation methods are being refined to control regioselectivity. The use of directing groups, which temporarily bind to the catalyst and guide it to a specific C-H bond, is a powerful strategy. unipi.it For thiophene derivatives, a removable group can be installed at a specific position to direct arylation to an adjacent site, and then subsequently removed to yield the desired product. unipi.it
Furthermore, in palladium-catalyzed cross-coupling reactions, the choice of ligand can significantly influence the regioselectivity of the reaction, particularly when multiple reactive sites are present. rsc.org
Green Chemistry Approaches in Synthetic Design
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.
In the synthesis of this compound and related compounds, green approaches include:
Multi-Step Synthesis from Readily Available Precursors
The synthesis of this compound and its derivatives is frequently accomplished through multi-step pathways that utilize readily available thiophene precursors. A prominent and effective strategy involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method creates the crucial carbon-carbon bond between the thiophene and the methoxyphenyl rings.
A well-documented example is the synthesis of the closely related compound, this compound-2-carbaldehyde, which serves as a key intermediate for more complex molecules. rasayanjournal.co.in The synthesis begins with a halogenated thiophene derivative, which is a common and practical starting point for such transformations. nih.gov
The synthetic sequence can be outlined as follows:
Formylation of 3-Bromothiophene : The synthesis starts with 3-bromothiophene, which is first treated with a strong base like lithium diisopropylamide (LDA) followed by an N-formylating agent such as N-formylpiperidine. This step introduces a formyl (-CHO) group at the 2-position of the thiophene ring, yielding 3-bromothiophene-2-carbaldehyde (1). rasayanjournal.co.in
Suzuki-Miyaura Cross-Coupling : The resulting 3-bromothiophene-2-carbaldehyde (1) is then coupled with (2-methoxyphenyl)boronic acid (2a) in a Suzuki-Miyaura reaction. rasayanjournal.co.in This reaction is catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base like sodium bicarbonate and a suitable solvent system like 1,2-dimethoxyethane (B42094). rasayanjournal.co.in This step is the cornerstone of the synthesis, effectively joining the two aromatic rings to form the target structure, this compound-2-carbaldehyde (3d). rasayanjournal.co.in
This multi-step approach highlights a common strategy in heterocyclic chemistry: functionalizing a basic heterocyclic core (thiophene) through halogenation, followed by a cross-coupling reaction to introduce more complex aryl substituents. researchgate.net While this example details the synthesis of a carbaldehyde derivative, the final step of removing the aldehyde could be explored to yield the parent compound, this compound.
Reaction Scheme for a Related Derivative
This scheme illustrates the synthesis of a key derivative, demonstrating the use of a brominated thiophene precursor. rasayanjournal.co.in
Optimization of Reaction Conditions and Yields
The efficiency of the Suzuki-Miyaura cross-coupling reaction is highly dependent on several parameters. Optimizing these conditions is crucial for maximizing the yield and purity of this compound and its derivatives. nih.govillinois.edu Research into the synthesis of related 3-arylthiophenes provides significant insight into the key factors for optimization. rasayanjournal.co.inrsc.org
Key Optimization Parameters:
Catalyst : The choice of the palladium catalyst and its associated ligands is paramount. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for coupling bromothiophenes. rasayanjournal.co.in Other modern catalysts, such as those incorporating bulky electron-rich phosphine ligands like dtbpf (1,1'-bis(di-tert-butylphosphino)ferrocene), have been shown to be highly effective, sometimes allowing the reaction to proceed at room temperature. mdpi.com
Base : The base plays a critical role in the catalytic cycle, facilitating the transmetalation step. While sodium bicarbonate (NaHCO₃) has been used effectively, rasayanjournal.co.in other bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are also frequently employed in Suzuki couplings. The choice of base can significantly impact reaction rate and yield. rsc.org
Solvent : The solvent system influences the solubility of reagents and the stability of the catalytic species. A mixture of an organic solvent and an aqueous solution for the base is common. For the synthesis of this compound-2-carbaldehyde, 1,2-dimethoxyethane was used. rasayanjournal.co.in Other common solvents include dioxane, toluene, and dimethylformamide (DMF). illinois.edu Recent advancements have also explored the use of micellar catalysis in water using surfactants like Kolliphor EL, which can accelerate the reaction and offer environmental benefits. mdpi.com
Temperature : Reaction temperature is a critical lever for controlling reaction kinetics. The synthesis of the carbaldehyde derivative was conducted at 80 °C. rasayanjournal.co.in However, optimization may involve adjusting the temperature to balance reaction speed with the potential for side reactions or catalyst decomposition. illinois.edursc.org Microwave-assisted synthesis has also been shown to drastically reduce reaction times and, in some cases, improve yields for thiophene oligomers. researchgate.net
The optimization of these factors is often interconnected. For instance, a highly active catalyst might allow for lower reaction temperatures and the use of a weaker base. A study on the synthesis of this compound-2-carbaldehyde reported an excellent yield of 93%, indicating a well-optimized system for that specific transformation. rasayanjournal.co.in The table below summarizes the conditions used in a representative synthesis and highlights common variables for optimization.
Table 1: Reaction Condition Optimization for Suzuki Coupling
| Parameter | Condition in Representative Synthesis rasayanjournal.co.in | Common Alternatives for Optimization illinois.edursc.orgmdpi.com |
|---|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Pd(OAc)₂, Pd(dtbpf)Cl₂, other phosphine ligands |
| Base | Sodium Bicarbonate (NaHCO₃) | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | 1,2-Dimethoxyethane | Dioxane, Toluene, DMF, Water (with surfactant) |
| Temperature | 80 °C | Room Temperature to 100+ °C, Microwave Irradiation |
| Reported Yield | 93% (for carbaldehyde derivative) | Varies based on specific substrates and conditions |
This interactive table allows for a comparison of the specific conditions used in the literature with other potential optimization pathways.
Derivatization and Functionalization Chemistry of 3 2 Methoxyphenyl Thiophene
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring is highly susceptible to electrophilic attack, typically at the C2 and C5 positions, due to the electron-donating nature of the sulfur atom. In 3-substituted thiophenes, the directing effect of the substituent at C3 plays a crucial role in determining the site of further substitution.
Bromination: Electrophilic bromination of 3-arylthiophenes generally occurs at the positions ortho to the sulfur atom (C2 and C5). For 3-methylthiophene, bromination with N-bromosuccinimide (NBS) shows selectivity for the C2 position. jcu.edu.au While specific studies on 3-(2-methoxyphenyl)thiophene are not abundant, analogous reactions on 3-phenylthiophene (B186537) derivatives suggest that bromination would preferentially occur at the C2 or C5 position of the thiophene ring. For instance, the bromination of 2-methyl-5-nitro-3-phenylthiophene (B15452433) with Br₂/FeBr₃ yields the 4-bromo derivative, illustrating substitution on the thiophene ring. vulcanchem.com
Nitration: The nitration of thiophenes must be conducted under carefully controlled, mild conditions to prevent degradation of the reactive ring. harvard.edu For 3-substituted thiophenes, nitration typically yields a mixture of isomers. In the case of 3-phenylthiophene, direct nitration can lead to a mixture of nitro-isomers. vu.lt The nitration of 2-phenylthiophene (B1362552) with concentrated nitric acid yields a mixture of 2-nitro-5-phenyl and 3-nitro-2-phenyl thiophenes. vu.lt For this compound, the electron-donating methoxy (B1213986) group on the phenyl ring could also influence the reactivity, but substitution is expected to favor the available C2 and C5 positions on the thiophene ring. The use of milder nitrating agents, such as copper nitrate (B79036) in acetic anhydride, is often preferred for sensitive thiophene substrates. harvard.edu
Functionalization at the Phenyl Moiety
Demethylation: The methoxy group on the phenyl ring is a key functional handle. It can be cleaved to reveal a phenol (B47542), which can then undergo further reactions. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers, a reaction that proceeds under mild conditions. researchgate.netcommonorganicchemistry.com The process involves the coordination of the Lewis acidic BBr₃ to the ether oxygen, followed by C-O bond cleavage. researchgate.netnih.gov This method is generally preferred over harsher reagents like hydriodic acid, especially when other sensitive functional groups are present. orgsyn.org The demethylation of methoxyphenyl-substituted heterocycles, such as 3-(1-benzofuran-2-yl)-6-(2-methoxyphenyl) vulcanchem.comresearchgate.netorgsyn.orgtriazolo[3,4-b] researchgate.netorgsyn.orgthiadiazole, using BBr₃ to yield the corresponding phenol is a well-established transformation. This strategy is directly applicable to this compound to synthesize 2-(thiophen-3-yl)phenol.
Directed Ortho-Metalation and Related Lithiation Strategies
Lithiation is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. Both the thiophene and the methoxyphenyl moieties in the title compound offer sites for directed metalation.
On the Phenyl Ring: The methoxy group is a well-known directed metalation group (DMG), which facilitates the deprotonation of the ortho position by an organolithium reagent, such as n-butyllithium (n-BuLi). harvard.eduorganic-chemistry.org This strategy, known as Directed ortho-Metalation (DoM), allows for the selective introduction of electrophiles at the C3 position of the phenyl ring (ortho to the methoxy group and adjacent to the thiophene substituent). vulcanchem.com
On the Thiophene Ring: The thiophene ring itself is readily lithiated. The most acidic protons on the thiophene ring are at the C2 and C5 positions. For 3-substituted thiophenes, lithiation typically occurs at the C2 position. vu.ltthieme-connect.com However, the use of bulky lithium amide bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can direct lithiation to the C5 position with high selectivity, as demonstrated for 3-methylthiophene. nih.gov In the case of this compound, a competition between lithiation at C2 of the thiophene ring and ortho-lithiation on the phenyl ring is possible, with the outcome depending on the specific base and reaction conditions used.
Palladium-Catalyzed Functionalization Reactions at Different Positions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation and the synthesis of complex arylthiophene derivatives.
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds by coupling an organoboron species with an organic halide. nih.govresearchgate.net To apply this to this compound, the compound would first need to be converted to either a halide (e.g., via bromination as in section 3.1) or a boronic acid/ester. Iridium-catalyzed C-H borylation can install a boronic ester group onto the thiophene ring, which can then participate in Suzuki-Miyaura coupling. nih.gov For example, a one-pot borylation/Suzuki coupling sequence has been demonstrated for thiophene derivatives. nih.govnih.govmdpi.com A boronic ester of this compound could be coupled with various aryl or heteroaryl halides to introduce new substituents.
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.org This can be used to introduce alkenyl groups onto the thiophene or phenyl ring of the title compound, provided a halide is first installed. Dehydrogenative Heck reactions, which couple arenes directly with alkenes via C-H activation, are also possible. mdpi.com For instance, the Pd-catalyzed reaction of 4-arylthiophene-3-carboxylates demonstrates functionalization at the C5 position. mdpi.com
The table below summarizes potential palladium-catalyzed reactions for functionalizing a halogenated derivative of this compound, such as 2-bromo-3-(2-methoxyphenyl)thiophene.
| Reaction Name | Coupling Partner | Catalyst/Reagents Example | Product Type |
| Suzuki-Miyaura | Arylboronic acid (ArB(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-3-(2-methoxyphenyl)thiophene |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-Alkenyl-3-(2-methoxyphenyl)thiophene |
| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-3-(2-methoxyphenyl)thiophene |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Amino-3-(2-methoxyphenyl)thiophene |
Introduction of Polymerizable or Optoelectronically Active Functional Groups
Thiophene-based materials are central to the field of organic electronics due to their unique optoelectronic properties. city.ac.ukresearchgate.net The introduction of polymerizable or electronically active groups onto the this compound scaffold can lead to new materials for applications like organic field-effect transistors (OFETs) and light-emitting diodes. city.ac.ukaau.edu.et
The synthesis of poly(3-arylthiophene)s has been extensively studied. acs.org Typically, monomers are functionalized with groups suitable for polymerization, such as halogens for coupling reactions or vinyl/ethynyl groups for addition polymerization. For example, 3-arylthiophene monomers can be electrochemically polymerized to form conductive polymer films. acs.org Functionalizing this compound with groups like vinyl or acrylate (B77674) can render it polymerizable. researchgate.net The electronic properties of the resulting polymers can be tuned by the substituents on the phenyl ring. The methoxy group, being electron-donating, influences the electronic bandgap and oxidation potential of the polymer. acs.org Furthermore, the introduction of donor-acceptor moieties can create chromophores with significant nonlinear optical (NLO) properties. researchgate.net
Synthesis of Carboxylic Acid Derivatives (e.g., this compound-2-carboxylic acid)
The synthesis of thiophene-2-carboxylic acids is a common transformation. A standard and efficient method involves the regioselective lithiation of the thiophene ring at the C2 position, followed by quenching the resulting organolithium intermediate with carbon dioxide (CO₂).
The general procedure is as follows:
Lithiation: this compound is dissolved in an anhydrous ether solvent like THF or diethyl ether and cooled to a low temperature (typically -78 °C). An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise to deprotonate the C2 position of the thiophene ring selectively.
Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The highly nucleophilic lithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
Acidic Workup: The reaction is quenched with an aqueous acid (e.g., HCl), which protonates the carboxylate salt to yield the final carboxylic acid product, this compound-2-carboxylic acid.
This approach is widely used for the synthesis of various thiophene-2-carboxylic acid derivatives. nih.gov
Theoretical and Computational Investigations of 3 2 Methoxyphenyl Thiophene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 3-(2-Methoxyphenyl)thiophene, these calculations reveal the distribution of electrons and energy levels within the molecule, which dictates its chemical reactivity and physical properties.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are instrumental in optimizing the molecular geometry and predicting various electronic properties. niscpr.res.invulcanchem.comnih.gov For instance, in studies of related thiophene (B33073) derivatives, DFT has been used to calculate optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. mdpi.comjksus.orgmdpi.com These calculations provide a balance between accuracy and computational cost, making them suitable for molecules of this size. nih.gov The choice of functional and basis set is critical and is often validated by comparing calculated results with experimental data where available. researchgate.netnih.gov
Ab Initio and Semi-Empirical Calculations
Ab initio methods, such as Hartree-Fock (HF), and semi-empirical methods offer alternative approaches to electronic structure calculations. researchgate.net While ab initio methods are based on first principles without empirical parameters, they are computationally more demanding than DFT. nih.gov Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. For thiophene derivatives, ab initio methods have been used to complement DFT studies, particularly for calculating molecular structure and vibrational frequencies. researchgate.netnih.govmdpi.com Comparing results from different computational levels, such as HF and various DFT functionals, helps in assessing the reliability of the theoretical predictions. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the electronic transitions and reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that indicates the molecule's chemical stability and reactivity. mdpi.com
Theoretical calculations for similar thiophene-based compounds have determined HOMO and LUMO energy levels, providing insights into their electronic behavior. jksus.orgimist.ma For example, in a study of thiophene-based chalcones, the HOMO was found to be delocalized on the phenylprop-2-en-1-one and the oxygen of the methoxy (B1213986) group, while the LUMO was localized over the entire compound. jksus.org Such analysis for this compound would reveal the distribution of electron density in these key orbitals.
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| (2E)-1-(2,5-Dimethyl-3-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one (a related chalcone) | B3LYP/6-31G** | - | - | - | jksus.org |
| Pyrazole-Thiophene System (analogous) | B3LYP/6-31G(d,p) | -6.12 | -1.87 | 4.25 | vulcanchem.com |
| Methoxyphenylurea-Thiophene System (analogous) | B3LYP/6-31G(d,p) | -5.98 | -1.45 | 4.53 | vulcanchem.com |
| 2-Chloro-5-(4-methoxyphenyl)thiophene | DFT/6-31G(d,p) | - | - | - | mdpi.com |
Charge Distribution and Electrostatic Potential Mapping
The distribution of charge within a molecule and its resulting molecular electrostatic potential (MEP) are fundamental to understanding its interactions with other molecules. MEP maps are valuable tools that visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For thiophene derivatives, MEP analysis has been used to identify reactive sites. researchgate.net In a study of a pyrazole-thiophene derivative, the MEP map indicated electrophilic regions localized at specific atoms. vulcanchem.com For this compound, an MEP map would highlight the negative potential around the oxygen atom of the methoxy group and the sulfur atom of the thiophene ring, and positive potential around the hydrogen atoms.
Molecular Conformation and Conformational Dynamics
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and biological properties. The molecule consists of a thiophene ring and a methoxyphenyl ring connected by a single bond, allowing for rotation and different spatial arrangements (conformers).
Computational studies on similar bi-aryl systems, such as 3-phenylthiophene (B186537) derivatives, have shown that the dihedral angle between the thiophene and benzene (B151609) rings is a critical parameter, typically calculated to be between 29° and 36°. nih.gov The presence of the methoxy group at the ortho position in this compound likely introduces steric hindrance, influencing the preferred conformation. X-ray crystallography studies of related compounds have provided experimental data on bond lengths and angles, which can be used to validate computational models. nih.goviucr.org For instance, in a related thiophene derivative, the thiophene ring was found to be nearly coplanar with an adjacent oxadiazole ring, while the methoxyphenyl ring was almost perpendicular to it. nih.gov Understanding the conformational landscape is essential for predicting how the molecule might interact with biological targets or pack in a solid state.
Polymerization and Oligomerization Studies of 3 2 Methoxyphenyl Thiophene Monomers
Electropolymerization Techniques and Mechanistic Understanding
Electropolymerization is a primary method for synthesizing conducting polymer films directly onto an electrode surface. This technique allows for precise control over the film's thickness and morphology.
Electrochemical Characterization using Cyclic Voltammetry (e.g., oxidation potentials, film formation)
Cyclic voltammetry (CV) is a fundamental electrochemical technique used to study the polymerization of monomers like 3-(2-Methoxyphenyl)thiophene. By scanning the potential, the oxidation potential of the monomer can be determined, which is a critical parameter for electropolymerization. For some substituted thiophenes, oxidation potentials are observed at values such as +0.8 V and +1.0 V. carroll.edu In the case of certain thieno[3,2-b]thiophenes with a methoxyphenyl group, the resulting polymer has shown an optical band gap of 1.99 eV. acs.org
During the electropolymerization process, the repeated cycling of the potential leads to the formation of a polymer film on the electrode surface. This is typically observed in the CV as an increase in the peak current with each cycle, indicating the deposition of a conductive material. cnr.it The process involves the oxidation of the monomer to form radical cations, which then couple to form dimers and subsequently longer polymer chains. cnr.it The resulting polymer film can then be characterized by its own set of redox peaks in the cyclic voltammogram.
For instance, studies on related 3-arylthieno[3,2-b]thiophenes have shown that the polymer with a dimethylaminophenyl group has a low oxidation potential of 0.97 V, while others range between 1.09 V and 1.39 V. acs.org When copolymerized with thiophene (B33073), the copolymer containing a methoxyphenyl group exhibited the lowest oxidation potential at 0.75 V. acs.org
Below is an interactive data table summarizing the electrochemical properties of related polythiophenes.
| Polymer/Copolymer | Monomer Structure | Oxidation Potential (V) | Optical Band Gap (eV) |
| Poly(3-(4-methoxyphenyl)thieno[3,2-b]thiophene) | 3-(4-methoxyphenyl)thieno[3,2-b]thiophene | - | 1.99 acs.org |
| Poly(3-(dimethylaminophenyl)thieno[3,2-b]thiophene) | 3-(dimethylaminophenyl)thieno[3,2-b]thiophene | 0.97 acs.org | - |
| Copolymer of 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and thiophene | 3-(4-methoxyphenyl)thieno[3,2-b]thiophene | 0.75 acs.org | 2.0-2.5 acs.org |
Investigations into Monomer Oxidation and Polymer Growth Mechanisms
The mechanism of electropolymerization begins with the oxidation of the monomer at the electrode surface to form a radical cation. cnr.it This is followed by the coupling of these radical cations, typically at the α-positions (2 and 5 positions) of the thiophene ring, to form a dimer. This dimer is more easily oxidized than the monomer, leading to further coupling and the growth of the polymer chain. This process is often referred to as an ECE (electrochemical-chemical-electrochemical) mechanism.
The presence of substituents on the thiophene ring, such as the 2-methoxyphenyl group, can influence the oxidation potential and the stability of the resulting radical cation, thereby affecting the polymerization process. The growth of the polymer film is evident from the increasing current in successive CV scans, which is characteristic of the deposition of a conducting polymer. cnr.it
Influence of Solvent Systems and Electrolytes on Polymerization
The choice of solvent and supporting electrolyte is crucial in electropolymerization as it can significantly affect the properties of the resulting polymer film. semanticscholar.org The solvent must be able to dissolve the monomer and the electrolyte, while also being electrochemically stable within the potential window used for polymerization. Common solvents for the electropolymerization of thiophenes include acetonitrile (B52724) (MeCN) and dichloromethane (B109758) (CH2Cl2). semanticscholar.orgsciencepublishinggroup.com
The supporting electrolyte provides the necessary conductivity to the solution and its counter-ions are incorporated into the polymer film during oxidation to maintain charge neutrality. The size and nature of the electrolyte's anion can influence the morphology and properties of the polymer. semanticscholar.org For example, studies on poly(3,4-ethylenedioxyselenophene) have shown that both the solvent and the supporting electrolyte have a significant effect on the electropolymerization and the resulting film properties, with the effect of the solvent being more pronounced. semanticscholar.org
Morphology Control in Electrodeposited Polymer Films
The morphology of the electrodeposited polymer film can be controlled by various parameters, including the electropolymerization method (potentiostatic or galvanostatic), the solvent, the electrolyte, the monomer concentration, and the temperature. nih.govlettersonmaterials.com Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) are used to study the surface structure of the polymer films. sciencepublishinggroup.comlettersonmaterials.com
For instance, polythiophene films can exhibit a range of morphologies, from smooth and homogeneous to structured surfaces with features like microscale islands, lamellar structures, and nanoscale crystallites. nih.govlettersonmaterials.com In some cases, template-assisted electropolymerization is used to create highly ordered nanostructures like nanowires. Poly(this compound) (PMP-Th) nanowires have been fabricated using porous anodic alumina (B75360) (PAA) as a template, demonstrating that the size of the nanostructures can be controlled. researchgate.net
Chemical Polymerization Methods
Chemical polymerization offers an alternative route to synthesizing polythiophenes, often allowing for larger scale production compared to electropolymerization.
Oxidative Polymerization Approaches
Oxidative polymerization is a common chemical method for synthesizing polythiophenes. This approach typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl3), to initiate the polymerization of the monomer in a suitable solvent. cmu.edunih.gov The mechanism is similar to electropolymerization, involving the oxidation of the monomer to form radical cations that then couple.
This method has been widely used for the synthesis of various poly(3-alkylthiophenes). cmu.edursc.org The properties of the resulting polymer, such as molecular weight and regioregularity, are highly dependent on the reaction conditions, including the choice of oxidant, solvent, and temperature. nih.gov For example, the order of addition of the reagents (monomer to oxidant or vice versa) can have a significant impact on the molecular weight of the final polymer. nih.gov
Catalyst-Mediated Polymerization (e.g., Kumada, Negishi, Stille polymerizations)
The synthesis of poly(3-substituted-thiophene)s is predominantly achieved through metal-catalyzed cross-coupling reactions, which allow for the formation of well-defined polymer backbones. While specific studies detailing the polymerization of this compound via these methods are not extensively documented, the general principles are well-established for a wide range of thiophene derivatives, particularly 3-alkylthiophenes. cmu.edu These methods typically involve the polycondensation of dihalogenated thiophene monomers.
Kumada Catalyst-Transfer Polycondensation (KCTP): This method, also known as Grignard Metathesis (GRIM) polymerization, is a powerful technique for synthesizing regioregular polythiophenes. beilstein-journals.orgbeilstein-journals.org The process begins with the synthesis of a 2,5-dihalo-3-substituted-thiophene monomer. This monomer is then treated with a Grignard reagent, such as an alkylmagnesium halide, to induce a halogen-magnesium exchange, forming a mixture of Grignard-functionalized thiophene monomers. beilstein-journals.orgbeilstein-journals.org The addition of a nickel catalyst, commonly Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), initiates a chain-growth polymerization. cmu.edursc.org This catalyst-transfer mechanism ensures high regioregularity (head-to-tail couplings), which is crucial for the material's electronic properties. cmu.edu For a monomer like this compound, the steric hindrance from the phenyl group might influence the reaction kinetics compared to simpler alkyl-substituted thiophenes. cmu.edu
Stille Polycondensation: The Stille coupling reaction involves the palladium-catalyzed reaction between an organotin compound and an organohalide. For polymerization, this translates to the reaction of a bis(stannyl)thiophene monomer with a dihaloaromatic comonomer, or the self-condensation of a halo-stannyl-thiophene monomer. researchgate.net Catalysts for this reaction are typically palladium complexes like Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tolyl)₃. researchgate.netresearchgate.net The Stille reaction is known for its tolerance to a wide variety of functional groups, though concerns about the toxicity of organotin precursors and byproducts exist. researchgate.net This method has been successfully used to incorporate thieno[2,3-b]thiophene (B1266192) units into a polythiophene backbone. researchgate.net
Negishi Polycondensation: This method utilizes a palladium or nickel catalyst to couple an organozinc compound with an organohalide. google.com The preparation of polymers would involve reacting a dihalo-thiophene monomer with an organozinc reagent or polymerizing a halo-zinc-thiophene monomer. The reaction conditions for Negishi coupling are generally mild, and like Stille coupling, it offers a route to various polymer architectures. google.com
The choice of catalyst, ligands, and reaction conditions is critical in these polymerization methods to control polymer yield, molecular weight, and structural regularity. For instance, direct heteroarylation polymerization (DHAP) has emerged as an alternative that avoids the pre-functionalization of monomers with organometallic groups, using palladium catalysts with specialized phosphine (B1218219) ligands like tris(o-methoxyphenyl)phosphine. rsc.orgscirp.org
The following table presents representative conditions for the Stille polycondensation of a thiophene-based monomer, illustrating a typical experimental setup.
Table 1: Representative Conditions for Stille Polycondensation of Thiophene Derivatives
| Parameter | Value/Condition |
|---|---|
| Monomers | 2,5-bis(trimethylstannyl)-3-substituted-thiophene + Aromatic dibromide |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ |
| Ligand | P(o-tolyl)₃ (if using Pd₂(dba)₃) |
| Solvent | Toluene or DMF |
| Temperature | 80-120 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
This table is a generalized representation based on common practices for Stille polymerization of thiophene derivatives. researchgate.netresearchgate.net
Controlled Polymerization Strategies for Defined Architectures
Achieving precise control over polymer architecture—including molecular weight, polydispersity index (PDI), regioregularity, and end-groups—is essential for tailoring the properties of conjugated polymers for specific applications. For polythiophenes, Kumada Catalyst-Transfer Polycondensation (KCTP) is a premier strategy for controlled, chain-growth polymerization. beilstein-journals.orgresearchgate.net
Unlike step-growth mechanisms where monomers react randomly, KCTP proceeds via a "living" chain-growth mechanism. beilstein-journals.org After initiation, the nickel catalyst remains associated with the terminus of the growing polymer chain. It "walks" along the chain by sequential oxidative addition to a new monomer unit and reductive elimination to form a new C-C bond. researchgate.net This process continues until all monomer is consumed.
The key advantages of this controlled mechanism include:
Molecular Weight Control: The number-average molecular weight (Mn) of the resulting polymer can be directly controlled by adjusting the initial monomer-to-catalyst ratio. beilstein-journals.orgresearchgate.net
Low Polydispersity: The chain-growth nature of KCTP leads to polymers with narrow molecular weight distributions, often with PDI values below 1.5. cmu.edu
Defined Architectures: The living nature of the polymerization allows for the synthesis of complex polymer architectures, such as well-defined block copolymers. researchgate.net A block copolymer can be formed by sequential addition of different thiophene monomers. For example, poly(3-hexylthiophene) has been successfully used as the first block in a copolymer with a fused thiophene monomer, cyclopenta[2,1-b;3,4-b′]dithiophene. researchgate.net
High Regioregularity: KCTP inherently produces highly regioregular head-to-tail (HT) coupled polymers (often >95%), which is critical for efficient charge transport due to enhanced planarity and intermolecular packing. beilstein-journals.orgbeilstein-journals.org
While KCTP is well-established for 3-alkylthiophenes, its application to monomers with bulky, aromatic side chains like this compound may require optimization of reaction conditions to ensure the polymerization remains controlled. The bulky nature of the 2-methoxyphenyl group could potentially inhibit interchain energy migration, a phenomenon observed in polythiophene derivatives with large side chains. researchgate.net
Oligomer Formation and Characterization
Oligomers, or short-chain polymers, are valuable models for understanding the fundamental electronic and structural properties of their high-molecular-weight polymer analogues. The synthesis of oligomers of substituted thiophenes is often achieved through oxidative coupling.
A well-documented method for a closely related compound, 3-methoxythiophene (B46719), involves chemical oxidation using iron(III) chloride (FeCl₃) in a solvent like acetonitrile. nih.govacs.org In a typical procedure, a solution of FeCl₃ is added to a stirred solution of the 3-methoxythiophene monomer under an inert atmosphere. acs.org The reaction proceeds rapidly, leading to the formation of doped oligomers that precipitate from the solution. The resulting oligo(3-methoxythiophene) can be isolated, washed, and dried. acs.org This method has been shown to produce water-soluble, chloride-doped oligomers that form highly regular, self-organized crystalline structures upon film casting. nih.gov
The characterization of these oligomers is crucial to determine their structure and properties. Key analytical techniques include:
Gel Permeation Chromatography (GPC): Used to determine the average molecular weight (Mn and Mw) and the polydispersity index (PDI) of the oligomer sample.
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and regioregularity of the oligomer chain.
UV-Vis Spectroscopy: Provides information on the electronic structure and effective conjugation length. For instance, films of oligo(3-methoxythiophene) exhibit distinct absorption peaks related to their self-organized crystalline structure. nih.gov
Elemental Analysis: Used to confirm the elemental composition of the synthesized oligomers.
Research on oligo(3-methoxythiophene) has shown that these materials can display high refractive indices and a glossy, metallic appearance, making them interesting for optical applications. nih.gov The average degree of polymerization can be controlled to some extent by the reaction conditions. For example, one study reported a weight-average degree of polymerization (n_w) of 20.4 for an oligo(3-methoxythiophene) sample. nih.govacs.org
Table 2: Synthesis and Properties of Oligo(3-methoxythiophene) via Oxidative Polymerization
| Parameter | Oligomer 1 | Oligomer 2 |
|---|---|---|
| Monomer | 3-Methoxythiophene | 3-Methoxythiophene |
| Oxidant | FeCl₃ | FeCl₃·6H₂O |
| Solvent | Acetonitrile | Acetonitrile |
| Reaction Time | 2 hours | 2 hours |
| Yield | 43% | 20% |
| Characterization | GPC, NMR, UV-Vis | GPC, NMR, UV-Vis |
Data derived from the synthesis of Cl⁻-doped oligo(3-methoxythiophene)s. acs.org
Applications of 3 2 Methoxyphenyl Thiophene and Its Derivatives in Advanced Materials
Organic Electronic Materials
Derivatives of 3-(2-methoxyphenyl)thiophene are increasingly utilized in the fabrication of organic electronic devices due to their semiconducting properties, which are essential for charge transport in next-generation flexible electronics.
The polymerization of this compound leads to the formation of poly[this compound] (PMP-Th), a conjugated polymer with notable electronic and optical properties. acs.orgresearchgate.net The methoxyphenyl substituent influences the polymer's conformation and electronic structure. Unlike poly(3-alkylthiophenes) which often exhibit thermochromism, the presence of the benzene (B151609) ring between the polymer backbone and the side chain can suppress this effect. researchgate.net
The synthesis of such polymers can be achieved through methods like chemical oxidation using FeCl3 or through electrochemical polymerization. researchgate.netcmu.edu These conjugated polymers are considered p-type semiconductors, a property crucial for their use in various electronic devices. mdpi.com The structure of these polymers, particularly the head-to-tail coupling of the thiophene (B33073) units, plays a dominant role in determining their physical properties and performance in devices. cmu.edu
Recent research has also focused on fabricating nanostructures from these polymers. For instance, PMP-Th nanowires have been created using porous anodic alumina (B75360) as a template. researchgate.net Studies on these nanowires revealed that their luminescence spectra are size-dependent and blue-shifted compared to thin films of the same polymer, indicating that quantum confinement effects within the nanostructures can be used to tune their emission properties. researchgate.net
Thiophene-based conjugated polymers and oligomers are extensively investigated for their use in organic photovoltaics (OPVs) due to their strong light absorption and charge-transport capabilities. researchgate.net The design of donor-π-acceptor (D-π-A) type copolymers is a common strategy to achieve low band gaps and broad absorption spectra, which are critical for efficient solar cells. researchgate.netmdpi.com
Fused thiophene systems, which can be built from methoxyphenylthiophene precursors, are particularly attractive. The rigid and planar structure of units like thieno[3,2-b]thiophene (B52689) (TT) promotes organized crystal domains and high charge carrier mobility. mdpi.comossila.com For instance, a D-π-A copolymer incorporating a TT π-bridge with a long branched alkyl chain achieved a power conversion efficiency (PCE) of 11% in a fullerene-based OPV device. mdpi.com
Organic field-effect transistors (OFETs) are fundamental components of flexible circuits, sensors, and displays. rsc.org Thiophene derivatives, including those with methoxyphenyl groups, are key materials for the semiconductor layer in OFETs. nih.gov The planarity and extended π-conjugation of fused thiophene systems like dithieno[3,2-b:2′,3′-d]thiophene (DTT) lead to high charge mobility. rsc.org
Research has demonstrated that polymers incorporating DTT can achieve excellent performance. For example, a DTT-based polymer showed high thermal stability and a hole mobility of 0.13 cm² V⁻¹ s⁻¹ at 200 °C, with a current on/off ratio greater than 10⁵. rsc.org Another methylated DTT-based polymer achieved an even higher mobility of 5.32 cm² V⁻¹ s⁻¹. rsc.org
The introduction of a methoxyphenyl group into the molecular structure can significantly influence transistor characteristics. In a series of phenanthroline functionalized triarylamines, the derivative with a methoxyphenyl substitution exhibited exclusively p-channel behavior with a high mobility of up to 1.1 cm² V⁻¹ s⁻¹ and an excellent on/off ratio of 10⁶. rsc.org This highlights the critical role of the methoxyphenyl substituent in tuning the electronic behavior for high-performance OFET applications. rsc.org
Table 1: Performance of OFETs based on Methoxyphenyl-Substituted Thiophene Derivatives and Related Compounds
| Material Type | Substituent | Mobility (μ) [cm² V⁻¹ s⁻¹] | On/Off Ratio | Reference |
|---|---|---|---|---|
| DTT Homopolymer | Alkyl | 0.13 (at 200°C) | > 10⁵ | rsc.org |
| DTT-DPP Polymer | Methyl | 5.32 | - | rsc.org |
| Triarylamine-Phenanthroline | Methoxyphenyl | 1.1 | 10⁶ | rsc.org |
The tunable fluorescence and charge-transport properties of this compound derivatives make them promising candidates for organic light-emitting diodes (OLEDs). rsc.org They can be incorporated into the emissive layer or other parts of the device stack. beilstein-journals.org
A notable example is a donor-π-acceptor (D-π-A) fluorophore, DMB-TT-TPA, which uses a thieno[3,2-b]thiophene (TT) core substituted with a 4-methoxyphenyl (B3050149) group as the π-spacer. beilstein-journals.orgbeilstein-archives.org This molecule exhibited a high solid-state fluorescence quantum yield of 41% and a solution quantum yield of 86%. beilstein-journals.orgbeilstein-archives.org When fabricated into a solution-processed OLED, this material acted as the emitter, achieving a maximum current efficiency of 10.6 cd/A and a power efficiency of 6.70 lm/W, emitting green-blue light. beilstein-journals.orgbeilstein-archives.org The thermal stability of such materials is also a key advantage for device fabrication and longevity. rsc.org
The methoxy (B1213986) group plays a crucial role in these systems. It acts as an electron-donating group, influencing the intramolecular charge transfer characteristics and tuning the emission wavelength. beilstein-journals.org The design of such D-π-A systems allows for the creation of materials with large Stokes shifts, which can help reduce self-absorption and improve device efficiency. beilstein-journals.org
Table 2: Performance of an OLED Employing a Methoxyphenyl-Substituted Thienothiophene Emitter
| Emitter | Max. Current Efficiency [cd/A] | Max. Power Efficiency [lm/W] | Max. External Quantum Efficiency [%] | Emission Color | Reference |
|---|---|---|---|---|---|
| DMB-TT-TPA | 10.6 | 6.70 | 4.61 | Green-Blue (512 nm) | beilstein-journals.orgbeilstein-archives.org |
Smart Materials and Responsive Systems
"Smart materials" can change their properties in response to external stimuli. Derivatives of this compound, particularly in polymeric form, can exhibit such behavior, especially in response to electrochemical signals.
Conjugated polymers derived from this compound are electrochemically active, meaning they can be reversibly oxidized and reduced. This process is often accompanied by a change in color, a phenomenon known as electrochromism. rsc.org These materials are therefore candidates for applications such as smart windows, displays, and sensors. cmu.edu
The electrochemical properties are highly dependent on the molecular structure. In a study of electropolymerized 3-arylthieno[3,2-b]thiophenes, the polymer with a methoxyphenyl group showed a low optical band gap of 1.99 eV and an absorption maximum at 468 nm in its neutral state. acs.org When copolymerized with thiophene, the methoxyphenyl-containing copolymer had the lowest oxidation potential (0.75 V) and the highest fluorescence quantum yield (0.64), demonstrating how the electron-donating methoxy group facilitates oxidation and enhances optical properties. acs.org
The stability of the oxidized state is a crucial factor for practical applications. Thiophene derivatives are known for their good stability, making them robust materials for electrochromic devices. mdpi.comscirp.org The ability to tune the oxidation potential and the color of both the neutral and oxidized states by modifying the substituents on the thiophene backbone makes these materials highly versatile for creating advanced responsive systems. acs.org
Table 3: Electrochemical and Optical Properties of Polymers from Methoxyphenyl-Substituted Thienothiophene
| Polymer Type | Property | Value | Reference |
|---|---|---|---|
| Electropolymerized P(TT-Ph-OMe) | Optical Band Gap (Eg) | 1.99 eV | acs.org |
| Copolymer with Thiophene | Oxidation Potential | 0.75 V | acs.org |
| Copolymer with Thiophene | Fluorescence Quantum Yield | 0.64 | acs.org |
Development of Bio-inspired Structures via Polymerization (e.g., nanotubular structures)
The development of bio-inspired nanostructures through the polymerization of thiophene derivatives represents a significant area of research in materials science. A notable example, demonstrating the potential of this class of compounds, is the formation of nanotubular structures through a soft-template electropolymerization process. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com While this specific research utilized 3,4-(2,3-naphtylenedioxy)thiophene (NaphDOT), the principles underlying the formation of these structures are broadly applicable to other substituted thiophenes.
The process involves electropolymerization in the presence of water, which acts as a soft template. sciencepublishinggroup.comresearchgate.netsciencepublishinggroup.com The release of hydrogen bubbles during the process can contribute to the formation of porous, nanotubular architectures. sciencepublishinggroup.com The resulting polymers, even if only dimers or oligomers are formed, can be insoluble enough to create well-ordered films with these sophisticated morphologies. sciencepublishinggroup.comresearchgate.net The ability to form such structures is heavily influenced by π-stacking interactions between the aromatic cores of the monomers. sciencepublishinggroup.comresearchgate.net
Researchers have demonstrated that by grafting different functional groups onto the thiophene core, it is possible to influence the formation and properties of these nanostructures. For instance, nanotubular structures have been observed with hydroxyl, pyrene, and pyrrole (B145914) substituents on a thiophene-based monomer. sciencepublishinggroup.comresearchgate.net This highlights a strategy where the core structure, akin to this compound, can be systematically modified to control the assembly of the resulting polymer into functional, bio-inspired forms. The dimensions and properties of these nanotubes are key parameters that can influence surface properties like hydrophobicity and water adhesion. sciencepublishinggroup.comsciencepublishinggroup.com
The table below summarizes the conditions and outcomes of forming nanotubular structures from a thiophene derivative, illustrating the general approach.
| Monomer System | Polymerization Method | Key Condition | Resulting Structure |
| 3,4-(2,3-naphtylenedioxy)thiophene (NaphDOT) Derivatives | Soft-Template Electropolymerization | Presence of Water (H₂O) | Nanotubular Polymer Films |
This bio-inspired approach to material design, based on the polymerization of functionalized thiophenes, opens up possibilities for creating advanced materials with tailored surface properties and architectures.
Theoretical Basis for Sensor Applications
The potential of this compound and its derivatives in sensor applications is underpinned by their distinct electronic properties, which can be thoroughly investigated using theoretical methods such as Density Functional Theory (DFT). jksus.orgresearchgate.netmdpi.com These computational studies provide crucial insights into the structure-property relationships that are essential for designing sensitive and selective sensing materials.
Theoretical calculations are employed to determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jksus.orgmdpi.com The HOMO-LUMO energy gap is a critical factor, as a smaller gap often correlates with higher reactivity and greater ease of electronic transitions, which are fundamental to many sensing mechanisms. mdpi.com For instance, in a series of 3,4-biaryl-2,5-dichlorothiophene derivatives, DFT calculations revealed how different aryl substituents modulate the HOMO-LUMO gap, thereby influencing the electronic and potential sensing properties of the molecules. mdpi.com
Furthermore, these theoretical approaches can elucidate the intramolecular charge transfer (ICT) characteristics of the molecule. jksus.org The presence of both electron-donating (like the methoxy group) and electron-accepting moieties can facilitate ICT upon interaction with an external stimulus, such as an analyte. This change in the electronic distribution can be harnessed to produce a detectable signal (e.g., a change in color or fluorescence). A study on thiophenyl chalcone (B49325) derivatives, including a compound with a 2-methoxyphenyl group, (E)-1-(5-bromo-2-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one, utilized DFT to analyze their electronic and nonlinear optical properties, which are closely related to their charge transfer characteristics. researchgate.net
The following table presents a conceptual summary of how theoretical parameters relate to sensor functionality.
| Theoretical Parameter | Significance in Sensor Applications |
| HOMO-LUMO Energy Gap | Influences the energy required for electronic excitation, affecting sensitivity to stimuli. A smaller gap can enhance responsiveness. mdpi.com |
| Intramolecular Charge Transfer (ICT) | Describes the redistribution of electron density upon excitation, which can be perturbed by analytes, leading to a detectable signal. jksus.org |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying electron-rich and electron-poor regions that can serve as sites for interaction with analytes. researchgate.net |
| Hyperpolarizability | Relates to the nonlinear optical response, which can be exploited for advanced optical sensing applications. researchgate.netmdpi.com |
By providing a detailed understanding of these electronic properties, theoretical studies form the basis for the rational design of novel sensor materials based on the this compound scaffold.
Supramolecular Assembly and Self-Assembled Structures
The ability of this compound and its derivatives to form ordered structures through supramolecular assembly is a key feature for their application in advanced materials. This self-assembly is driven by a combination of non-covalent interactions, such as hydrogen bonds and π–π stacking, which dictate the final architecture and properties of the material. iucr.orgrsc.orgnih.gov
Research on related compounds has demonstrated the importance of specific functional groups in directing the assembly process. For example, in the supramolecular structures of 3-ferrocenyl-methoxybenzo[b]thiophene isomers, the position of the methoxy group significantly influences the intermolecular interactions. rsc.org The interplay of C–H···O, C–H···S, and C–H···π interactions governs the crystal packing. rsc.org This highlights the directive role that the methoxyphenyl group in this compound can play in forming predictable, self-assembled structures.
In another example, the supramolecular assembly of certain pyrazole (B372694) derivatives containing a thiophene substituent is directed by a combination of C—H⋯N and C—H⋯O hydrogen bonds, leading to the formation of molecular sheets. iucr.orgnih.gov The study included a derivative with a 4-(2-methoxyphenyl)-3-methyl-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone structure, illustrating how the methoxyphenyl moiety can be incorporated into larger, self-assembling systems. iucr.orgnih.gov
The self-assembly of these molecules is not limited to simple crystal packing. They can also form more complex, functional architectures. For instance, substituted aminothiophenes containing a 4-methoxyphenyl group have been shown to self-assemble into hydrogen-bonded organic crystals. itmo.ru In these structures, the molecules organize into centrosymmetric dimers via hydrogen bonds, and these dimers then arrange in a slip-stacked fashion. itmo.ru The absence of strong π–π stacking in this particular case was noted to be important for maintaining the photoluminescence of the resulting crystal. itmo.ru
The table below summarizes the types of interactions and resulting structures observed in the supramolecular assembly of related thiophene derivatives.
| Compound Type | Key Intermolecular Interactions | Resulting Supramolecular Structure |
| 3-Ferrocenyl-methoxybenzo[b]thiophene isomers | C–H···O, C–H···S, C–H···π | Controlled crystal packing based on isomer structure. rsc.org |
| Pyrazole-thiophene derivatives with a methoxyphenyl group | C—H⋯N, C—H⋯O hydrogen bonds | Chains of rings and sheet-like structures. iucr.orgnih.gov |
| Aminothiophene derivative with a 4-methoxyphenyl group | Hydrogen bonds, C–H···O, C–H···H bonds | Centrosymmetric dimers in a slip-stacked organization. itmo.ru |
These examples underscore the versatility of the this compound framework in designing molecules that can spontaneously organize into well-defined and potentially functional supramolecular structures.
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 2 Methoxyphenyl Thiophene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 3-(2-methoxyphenyl)thiophene and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, enabling the confirmation of the molecular structure and the position of substituents. nih.gov
In the ¹H NMR spectrum of this compound, the protons on the thiophene (B33073) and phenyl rings, as well as the methoxy (B1213986) group, exhibit characteristic chemical shifts. For instance, in a related compound, 2-(2-methoxyphenyl)thiophene, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons. researchgate.net Similarly, for 3-(4-methoxyphenyl)-2-methylthiophene, the methoxy protons appear as a singlet around 3.84 ppm. rsc.org The coupling patterns between adjacent protons further aid in assigning the signals to specific positions on the aromatic rings.
¹³C NMR spectroscopy complements ¹H NMR by providing the chemical shifts of the carbon atoms in the molecule. nih.gov The carbon signals for the thiophene and phenyl rings, as well as the methoxy group, appear at distinct chemical shifts, confirming the connectivity of the molecule. spectrabase.comresearchgate.net For example, in 3-(4-methoxyphenyl)-2-methylthiophene, the methoxy carbon resonates at approximately 55.20 ppm. rsc.org Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to definitively correlate proton and carbon signals, resolving any ambiguities in spectral assignment.
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 3-(4-methoxyphenyl)-2-methylthiophene | ¹H | CDCl₃ | 7.32 (d, J = 8.0 Hz, 2H), 7.08 (d, J = 4.0 Hz, 1H), 7.00 (d, J = 4.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 2H), 3.84 (s, 3H), 2.94 (s, 3H) |
| 3-(4-methoxyphenyl)-2-methylthiophene | ¹³C | CDCl₃ | 158.34, 138.19, 133.24, 129.66, 129.22, 129.16, 121.25, 113.74, 55.20, 14.07 |
| 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl) | ¹H | CDCl₃ | 3.10 (s, 8H, piperazine-H), 3.85 (s, 3H, OCH₃), 5.15 (s, 2H, CH₂), 6.85–6.87 (m, 1H, Ar—H), 6.92–6.95 (m, 2H, Ar—H), 7.01–7.03 (m, 1H, Ar—H), 7.18 (t, 1H, thiophene-H, J = 4.5 Hz), 7.59 (d, 1H, thiophene-H, J = 4.5 Hz), 7.75 (d, 1H, thiophene-H, J = 4.5 Hz) |
| 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl) | ¹³C | CDCl₃ | 50.43, 50.64 (piperazine-C), 55.33 (OCH₃), 70.44 (CH₂), 111.05, 118.28, 120.94, 123.17, 123.68, 128.32, 130.74, 130.95, 141.09, 152.23 (Ar & thiophene-C), 155.42 (C═N), 177.74 (C═S) |
High-Resolution Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise determination of the molecular weight and elemental composition of this compound and its derivatives. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate ions from the analyte molecules. HRMS provides a highly accurate mass-to-charge ratio (m/z) value, which can be used to confirm the molecular formula. For instance, the HRMS (EI) for a related compound, 3-(4-methoxyphenyl)-2-methylthiophene, was calculated to be 204.0609 and found to be 204.0612 for C₁₂H₁₂OS, validating its elemental composition. rsc.org This level of precision is critical for distinguishing between compounds with similar nominal masses and for confirming the successful synthesis of the target molecule.
| Compound | Ionization Method | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|---|
| 3-(4-methoxyphenyl)-2-methylthiophene | EI | 204.0609 | 204.0612 | C₁₂H₁₂OS |
| Ethyl 2-((3-methoxyphenyl)amino)-5-(pyridin-2-yl)-4-(trifluoromethyl)thiophene-3-carboxylate | EI | 422.0912 | 422.0906 | C₂₀H₁₇F₃N₂O₃S |
| (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one | LDI (-) FT-ICR | 373.027041 | 373.027077 | [C₁₈H₁₅NO₂S₃]●− |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound and its derivatives. These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint of the compound.
FT-IR spectroscopy is particularly useful for identifying polar functional groups. The spectrum of a thiophene derivative will typically show characteristic peaks for C-H stretching and bending vibrations of the aromatic rings, as well as vibrations associated with the C-S bond in the thiophene ring. For this compound, the presence of the methoxy group would be confirmed by C-O stretching vibrations. In a study of novel thiophene derivatives, FT-IR was used to confirm their molecular structures. bohrium.com
Raman spectroscopy provides complementary information to FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations. This makes it well-suited for characterizing the thiophene and phenyl rings. Computational studies using Density Functional Theory (DFT) can be used to predict and assign the vibrational frequencies observed in both FT-IR and Raman spectra, providing a deeper understanding of the molecular vibrations. nih.gov
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are essential for characterizing the electronic properties of this compound and its derivatives. These techniques provide information about the electronic transitions between molecular orbitals, which are fundamental to the material's optical and electronic behavior. researchgate.netuc.pt
The UV-Vis absorption spectrum reveals the wavelengths of light that the molecule absorbs, corresponding to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals. For conjugated systems like arylthiophenes, these absorptions typically occur in the ultraviolet and visible regions. jksus.orgresearchgate.net The position and intensity of the absorption bands are influenced by the extent of π-conjugation and the nature of the substituents. For instance, electron-donating groups like the methoxy group can cause a red-shift (bathochromic shift) in the absorption maximum. rsc.org
Photoluminescence spectroscopy measures the light emitted by a molecule after it has been excited to a higher electronic state. The emission spectrum provides information about the energy of the excited state and the efficiency of the radiative decay process (fluorescence quantum yield). The difference between the absorption and emission maxima is known as the Stokes shift. Studies on related thiophene derivatives have shown that the emission properties are also sensitive to the molecular structure and the surrounding environment. jksus.orgrsc.org For example, a copolymer containing a methoxyphenyl group exhibited a high quantum yield of 0.64. acs.org
| Compound/Derivative | Technique | Solvent/State | Absorption Maxima (λₘₐₓ, nm) | Emission Maxima (λₑₘ, nm) | Quantum Yield (Φ) |
|---|---|---|---|---|---|
| Copolymer with methoxyphenyl group | UV-Vis/PL | - | 325-445 | 454-564 | 0.64 |
| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | UV-Vis/PL | Cyclohexane | 361 | - | - |
| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | UV-Vis/PL | DMSO | 371 | - | - |
| (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one | UV-Vis/PL | CH₂Cl₂ | - | 535 | 0.31 |
X-ray Diffraction (XRD) for Solid-State Structure and Crystallinity of Derivatives and Polymers
X-ray Diffraction (XRD) is a critical technique for determining the solid-state structure and crystallinity of this compound derivatives and their corresponding polymers. nih.gov By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to determine the arrangement of atoms and molecules in the crystal lattice. crystallography.net
For small molecule derivatives, single-crystal XRD can provide a precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. This information is invaluable for understanding how the molecules pack in the solid state, which can significantly influence the material's properties. iucr.org
In the case of polymers, such as poly(this compound), XRD is used to assess the degree of crystallinity and the arrangement of the polymer chains. The presence of sharp diffraction peaks indicates a well-ordered, crystalline structure, while broad halos are characteristic of amorphous regions. The degree of crystallinity and the orientation of the crystalline domains have a profound impact on the charge transport properties of the polymer films, which is crucial for their application in electronic devices. acs.org
Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are essential for probing the redox properties of this compound and its polymers. mdpi.com CV involves sweeping the potential of a working electrode and measuring the resulting current, providing information about the oxidation and reduction potentials of the material. d-nb.infobeilstein-journals.org
For the monomer, CV can be used to determine its oxidation potential, which is a key parameter for electropolymerization. researchgate.net The ease of oxidation is influenced by the electronic nature of the substituents on the thiophene and phenyl rings. For example, the electron-donating methoxy group in 2-(4-methoxyphenyl)thiophene (B1363729) leads to a lower oxidation potential (+0.8 V) compared to a thiophene with an electron-withdrawing group. carroll.edu
For the resulting polymer, CV is used to study its p-doping (oxidation) and n-doping (reduction) behavior. The stability of the doped states and the potential at which these processes occur are critical for applications in batteries, sensors, and electrochromic devices. Copolymers containing a methoxyphenyl group have been shown to have a low oxidation potential of 0.75 V. acs.org
Surface Characterization Techniques for Polymer Films (e.g., Scanning Electron Microscopy (SEM), Optical Profilometry)
The morphology and topography of polymer films derived from this compound are critical to their performance in devices and can be effectively characterized by surface analysis techniques.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of the polymer film, revealing details about its microstructure, such as the presence of pores, grains, or other features. sciencepublishinggroup.com This is particularly important for electropolymerized films, where the morphology can be influenced by the polymerization conditions. sciencepublishinggroup.com
Optical Profilometry, also known as white light interferometry, is a non-contact technique used to obtain three-dimensional images of a surface and to quantify its roughness. csic.esmatestlabs.com This technique is valuable for assessing the uniformity and smoothness of polymer films, which can impact device performance. acs.org For instance, in the study of conductive composites, 3D optical profilometry was used to characterize the surface of cellulose (B213188) microfibers coated with thiophene-derived polymers. csic.es
Medicinal Chemistry Scaffolding and Mechanistic Insights Excluding Clinical Data, Dosage, Safety/adverse Effects
Design Principles for Thiophene-Based Pharmaceutical Intermediates
The design of pharmaceutical intermediates based on the thiophene (B33073) scaffold is guided by several key principles. Thiophene is often employed as a bioisosteric replacement for a phenyl ring. nih.govpsu.edu This substitution is advantageous because while it maintains the planarity and aromatic character necessary for certain receptor interactions, it can alter the molecule's physicochemical properties in beneficial ways. psu.edu For instance, thiophene is generally more polar and hydrophilic than benzene (B151609), which can improve a drug candidate's solubility and pharmacokinetic profile. psu.edu
The sulfur heteroatom in the thiophene ring makes it an electron-rich aromatic system. nih.govpsu.edu This electronic nature not only influences its metabolic pathways but also provides an additional site for hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov The thiophene nucleus is synthetically versatile, allowing for the introduction of various substituents at distinct positions, which is crucial for optimizing biological activity. eprajournals.comespublisher.com Medicinal chemists leverage this versatility to create combinatorial libraries of thiophene derivatives to screen for lead compounds. espublisher.com
Furthermore, the structural metabolism of the thiophene ring can lead to the formation of reactive intermediates, a factor that must be considered during the design phase. eprajournals.comacs.org The oxidation of the thiophene ring by cytochrome P450 enzymes can form electrophilic thiophene sulfoxides, which can interact with biological nucleophiles. acs.org Understanding and predicting such metabolic transformations are critical design considerations.
Structure-Activity Relationship (SAR) Studies of Thiophene Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For thiophene derivatives, these studies often focus on the synthetic and theoretical aspects of modifying the core scaffold.
A key intermediate, 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde, which is an isomer of the title compound's derivative, has been used to synthesize a series of chalcones to probe their anticancer activities. rasayanjournal.co.inresearchgate.net In these studies, the 3-(3-methoxyphenyl)thiophene (B12999509) moiety was kept constant while various substituted aryl and heteroaryl groups were introduced via condensation with methyl ketones. rasayanjournal.co.inresearchgate.net The resulting chalcones were evaluated for their antiproliferative activity against human colon cancer cell lines (HCT-15). rasayanjournal.co.in
The research revealed that the nature of the substituent on the terminal phenyl ring of the chalcone (B49325) significantly impacted cytotoxic activity. For instance, the unsubstituted phenyl derivative showed good activity, which was further enhanced by the introduction of a 4-chloro or 4-fluoro substituent. rasayanjournal.co.in The compound with a 2,4-dichlorophenyl group exhibited the highest activity in one series. Another highly active compound in the series featured a furan (B31954) ring instead of a phenyl ring, indicating that heteroaromatic substitutions are well-tolerated and can be beneficial for activity. rasayanjournal.co.in These findings highlight the importance of the electronic and steric properties of the substituents in modulating the biological effect.
Another important SAR principle for thiophene-based compounds is the influence of backbone rigidity. Studies on related 3-(4-methoxyphenyl)thiophene (B1598737) derivatives have suggested that monocyclic thiophenes can exhibit greater potency compared to more rigid, fused-ring systems like thieno[3,2-b]thiophenes. This is often attributed to the enhanced conformational flexibility of the monocyclic scaffold, which may allow for more optimal interactions within a receptor's binding pocket.
| Compound ID | Terminal Ring (R) in the Chalcone Structure | Reported IC50 (µg/mL) | Reference |
|---|---|---|---|
| 5a | Phenyl | 21 | rasayanjournal.co.inresearchgate.net |
| 5b | 4-Chlorophenyl | 23.8 | rasayanjournal.co.in |
| 5c | 4-Fluorophenyl | 23.1 | rasayanjournal.co.in |
| 5g | 2,4-Dichlorophenyl | 22.8 | rasayanjournal.co.inresearchgate.net |
| 5h | Furan-2-yl | 23.4 | rasayanjournal.co.in |
| Doxorubicin | (Reference Drug) | 25 | rasayanjournal.co.inresearchgate.net |
Computational Ligand Design and Receptor Interaction Modeling
Computational methods, including molecular docking and Density Functional Theory (DFT), are invaluable tools in modern drug design, providing insights into how ligands like 3-(2-methoxyphenyl)thiophene and its derivatives might interact with biological targets at a molecular level.
Molecular docking studies have been performed on various thiophene derivatives to predict their binding modes and affinities for specific receptors. For example, a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A serotonin (B10506) receptors. nih.gov Docking studies using a homology model of the receptor identified key interactions, such as hydrogen bonds and aromatic interactions, that could explain the observed binding affinities. nih.gov Specifically, one promising compound was shown to form an H-bond between the pyridine (B92270) ring nitrogen and the N385 residue of the receptor. nih.gov
In another study, pyrazole-carbothioamide derivatives containing both thiophene and methoxyphenyl groups were synthesized, and their interactions were modeled with the protein tyrosine kinase receptor (PDB ID: 1X2J). tandfonline.com These computational analyses help to visualize the binding patterns and guide the design of new compounds with potentially improved affinity and selectivity. tandfonline.com
DFT calculations are frequently used to study the electronic properties of thiophene derivatives. nih.govresearchgate.netchimicatechnoacta.ru These studies can determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the gap between which provides an indication of the molecule's chemical reactivity and biological activity. nih.govchimicatechnoacta.ru For instance, a smaller HOMO-LUMO gap is often associated with higher reactivity. chimicatechnoacta.ru DFT has also been used to investigate the barriers for insertion, propagation, and termination in the design of thiophene-ligated metal complexes for polymerization, demonstrating the broad applicability of these computational techniques. tandfonline.com
| Compound Class | Computational Method | Target/Purpose | Key Findings/Insights | Reference |
|---|---|---|---|---|
| Benzo[b]thiophen-2-yl-propan-1-ones | Molecular Docking | 5-HT1A Serotonin Receptor | Identified key H-bond and ion-dipole interactions with residue N385 explaining binding affinity. | nih.gov |
| Thiophene-pyrazole-carbothioamides | Molecular Docking | Protein Tyrosine Kinase (1X2J) | Investigated binding patterns to understand potential inhibitory interactions. | tandfonline.com |
| Thiophene-2-carboxamides | DFT | Electronic Properties | Calculated HOMO-LUMO energy gaps to correlate with antioxidant and antibacterial activity. | nih.gov |
| Imine thiophene-ligated complexes | DFT | Ethylene (B1197577) Polymerization Catalysis | Calculated reaction barriers to identify the most suitable ligand for the catalyst. | tandfonline.com |
Catalytic Applications and Ligand Design Based on 3 2 Methoxyphenyl Thiophene
Design of Metal-Thiophene Complexes for Catalysis
The design of metal complexes utilizing thiophene-based ligands is a burgeoning field of research, driven by the potential to create novel catalysts with unique reactivity and selectivity. Thiophene (B33073) derivatives, including structures related to 3-(2-methoxyphenyl)thiophene, can be incorporated into various ligand architectures, such as Schiff bases, pincer ligands, and other chelating agents, to coordinate with a range of transition metals. tuwien.atacs.org
While specific research detailing the use of this compound as a standalone ligand in catalytic metal complexes is not extensively documented, the general principles of thiophene ligand design are applicable. For instance, thiophene-derived Schiff base ligands are known to form stable complexes with metals like copper(II), zinc(II), and cadmium(II). acs.org These complexes often exhibit distorted tetrahedral geometries and have shown promise in various catalytic applications. acs.org The nitrogen and sulfur atoms of such ligands play a crucial role in coordinating the metal center, influencing the complex's stability and catalytic performance. mdpi.com
Furthermore, computational studies on imine thiophene-ligated complexes, such as those involving titanium and chromium, have been used to predict catalytic activity for processes like ethylene (B1197577) polymerization. tandfonline.comresearchgate.net These studies investigate the barriers for key reaction steps, including insertion, propagation, and termination, to identify the most promising ligand structures. tandfonline.comresearchgate.net The electronic properties of substituents on the thiophene and associated aryl rings are critical; the methoxy (B1213986) group in the ortho position of the phenyl ring in this compound is expected to influence the electronic environment of the metal center through both inductive and steric effects, thereby modulating the catalytic activity of a hypothetical complex.
Application in Organic Transformations (e.g., cross-coupling reactions, C-H activation)
The this compound moiety is a key structural unit that can be synthesized or modified through powerful catalytic methods like cross-coupling reactions and C-H activation. These transformations are fundamental in organic synthesis for creating complex molecules from simpler precursors.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for forming carbon-carbon bonds. This method has been successfully employed to synthesize derivatives of this compound. For example, This compound-2-carbaldehyde (B15503809) was synthesized in high yield via the Suzuki coupling of 3-bromothiophene-2-carbaldehyde with 2-methoxyphenylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0). rasayanjournal.co.in This reaction demonstrates the feasibility of introducing the 2-methoxyphenyl group onto a pre-functionalized thiophene ring.
The general conditions for this type of transformation are summarized in the table below.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product | Ref. |
| 3-Bromothiophene-2-carbaldehyde | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | 1,2-Dimethoxyethane (B42094) | 80 | 4 | 93 | This compound-2-carbaldehyde | rasayanjournal.co.in |
| This table is based on the synthesis of a derivative as reported in the literature. |
C-H Activation
Direct C-H bond activation and functionalization represent a more atom-economical approach to modifying aromatic heterocycles, as it avoids the need for pre-halogenation of the substrate. rasayanjournal.co.in For 3-substituted thiophenes like this compound, C-H activation typically occurs at the C2 or C5 position. The regioselectivity of this process is governed by a combination of electronic and steric factors. The C-H bond at the C5 position is generally less sterically hindered than the C2 position, which is adjacent to the bulky 2-methoxyphenyl substituent. clockss.org
Studies on the regioselective metalation of 3-substituted thiophenes using bases such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidine) have shown that deprotonation occurs selectively at the 5-position. clockss.org The resulting organometallic intermediate can then be coupled with various aryl halides in the presence of a nickel or palladium catalyst to afford the 5-arylated product. clockss.org This strategy provides a controlled method for the C-H arylation of 3-substituted thiophenes under mild conditions. clockss.org
Mechanistic Studies of Catalytic Activity and Selectivity
The catalytic reactivity and selectivity of reactions involving this compound are dictated by the inherent properties of the molecule and the mechanism of the catalytic cycle.
Electronic and Steric Effects
The 2-methoxyphenyl substituent at the C3 position of the thiophene ring exerts significant electronic and steric influence. The methoxy group (-OCH₃) is generally considered an electron-donating group, which increases the electron density of the aromatic system. However, its position at the ortho position of the phenyl ring introduces steric constraints that can influence the molecule's conformation and its approach to a catalytic center. Compared to its isomer, 3-(4-methoxyphenyl)thiophene (B1598737), the 2-methoxy substitution in this compound reduces certain steric clashes but may also lead to a decrease in resonance stabilization. These factors can affect the rates and outcomes of catalytic reactions, such as Suzuki-Miyaura couplings.
Mechanism of Palladium-Catalyzed Reactions
In palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves a catalytic cycle consisting of three main steps:
Oxidative Addition: The aryl halide (e.g., bromothiophene derivative) adds to a Pd(0) catalyst, forming a Pd(II) intermediate.
Transmetalation: The organoboron compound (e.g., 2-methoxyphenylboronic acid) transfers its organic group to the Pd(II) complex, typically assisted by a base.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. preprints.org
For C-H activation reactions, the mechanism can vary. One plausible pathway for direct arylation is a concerted metalation-deprotonation (CMD) process, where the C-H bond is cleaved with the assistance of a base in the rate-determining step. clockss.org Another proposed mechanism for some dehydrogenative Heck reactions involves the activation of the alkene by the palladium catalyst, followed by a nucleophilic attack from the electron-rich thiophene ring. mdpi.com The specific pathway and the regiochemical outcome depend on the catalyst, ligands, and reaction conditions employed. clockss.orgmdpi.com
Q & A
What are the common synthetic routes for 3-(2-methoxyphenyl)thiophene, and what are their advantages and limitations?
Answer:
- Cross-Coupling Reactions : Palladium-catalyzed Suzuki or Stille couplings are widely used to attach the 2-methoxyphenyl group to the thiophene core. These methods offer regioselectivity and compatibility with functional groups but require rigorous anhydrous conditions and costly catalysts .
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional heating, particularly for heterocyclic systems like thiophenes. However, scalability and equipment availability may limit its utility .
- Stepwise Functionalization : Intermediate thiophene derivatives (e.g., 3-bromothiophene) can undergo methoxylation via nucleophilic aromatic substitution. This approach demands precise control of reaction parameters to avoid over-substitution .
How can researchers optimize the synthesis of this compound derivatives to improve yield and purity?
Answer:
- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh₃)₄) with varying ligands to enhance coupling efficiency.
- Purification : Use reverse-phase HPLC with methanol-water gradients (e.g., 30% → 100% methanol) to isolate high-purity products, as demonstrated for analogous thiophene carboxamides .
- Reaction Monitoring : Employ TLC or in-situ IR spectroscopy to track intermediate formation and minimize side reactions.
What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for thiophene and methoxyphenyl groups) and methoxy signals (δ ~3.8 ppm). Coupling patterns in ¹H NMR resolve regiochemistry .
- IR Spectroscopy : Confirm C=O (1670–1750 cm⁻¹) and C-O (1250 cm⁻¹) stretches in functionalized derivatives .
- UV-Vis : Analyze π→π* transitions (λmax ~250–350 nm) to assess conjugation in polymers or nanomaterials .
When conflicting NMR data arises for this compound derivatives, what strategies can resolve structural ambiguities?
Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon interactions .
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to validate assignments, as shown for thiophene-based isoxazoles .
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, particularly when stereocenters or planar chirality are present .
What are the primary research applications of this compound in materials science?
Answer:
- Conductive Polymers : Polymerization yields poly[this compound] nanowires with tunable optical properties (e.g., fluorescence quenching for sensor applications) .
- Organic Electronics : The methoxy group enhances solubility for solution-processed thin films in organic field-effect transistors (OFETs).
How can computational chemistry aid in predicting the electronic properties of this compound-based polymers?
Answer:
- DFT Calculations : Model HOMO-LUMO gaps to predict charge transport behavior. For example, Hirshfeld surface analysis quantifies intermolecular interactions in crystalline phases .
- Molecular Dynamics (MD) : Simulate polymer chain packing to optimize thin-film morphology for device fabrication.
What safety precautions are necessary when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
- Waste Disposal : Segregate halogenated solvents and thiophene residues for professional hazardous waste treatment .
What are the challenges in achieving regioselectivity during the functionalization of this compound, and how can they be addressed?
Answer:
- Electrophilic Substitution : The methoxy group directs electrophiles to the para position on the phenyl ring, but competing thiophene ring reactivity may require protecting groups (e.g., tert-butyl) .
- Cross-Coupling Optimization : Use sterically hindered ligands (e.g., SPhos) to favor coupling at less reactive positions .
How does the presence of the methoxy group influence the reactivity of this compound in electrophilic substitution reactions?
Answer:
- Electronic Effects : The methoxy group donates electron density via resonance, activating the phenyl ring for electrophilic attack at the para position.
- Steric Hindrance : Ortho-substitution is sterically hindered, favoring para-substitution in nitration or halogenation reactions .
What methodologies are effective in analyzing the thermal stability and degradation pathways of this compound polymers?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
